2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE
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Overview
Description
2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazole ring substituted with methoxyphenyl groups and a cyclopentylacetamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution. The final step involves the attachment of the cyclopentylacetamide group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinones, reduced imidazole derivatives, and substituted imidazole compounds.
Scientific Research Applications
2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2,6-BIS(4-METHOXYPHENYL)-1-METHYLPIPERIDIN-4-ONE OXIME ESTERS
- METHANONE, BIS(2-HYDROXY-4-METHOXYPHENYL)-
Uniqueness
2-{[2,5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE is unique due to its specific combination of an imidazole ring with methoxyphenyl groups and a cyclopentylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-19-11-7-16(8-12-19)22-24(31-15-21(28)25-18-5-3-4-6-18)27-23(26-22)17-9-13-20(30-2)14-10-17/h7-14,18H,3-6,15H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWANJSPPZJPKAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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